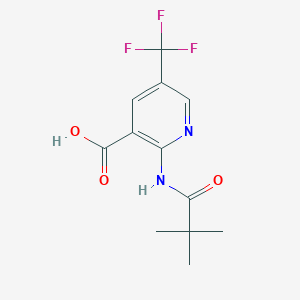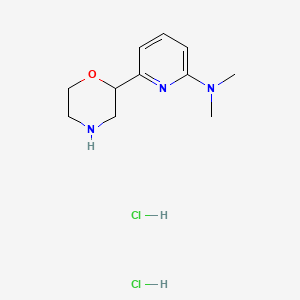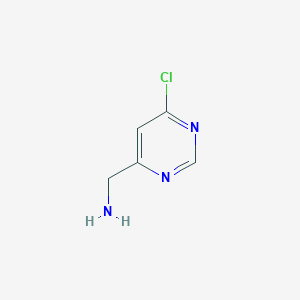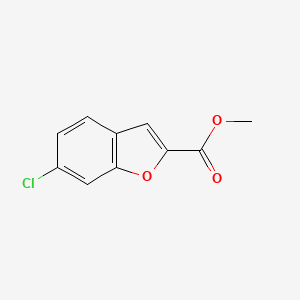
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached to the pyridine ring, which is further substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would have a pyridine ring with a benzoyl group attached, which is further substituted with two methoxy groups .Chemical Reactions Analysis
The reactivity of “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl group .Physical And Chemical Properties Analysis
Based on similar compounds, “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would likely be a solid at room temperature .Aplicaciones Científicas De Investigación
-
Synthesis, Characterization, Antioxidant, and Antibacterial Activities of New Benzamides
- Application Summary : Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have been studied for their antioxidant and antibacterial activities .
- Methods of Application : The compounds were synthesized and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests .
- Results/Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
-
3-(2′,5′-Dimethoxybenzoyl)propionic Acid
- Application Summary : This compound, which has a similar structure to the one you’re interested in, is used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular reaction or process in which this compound is being used .
- Results/Outcomes : The outcomes would also depend on the specific application. For example, it could be used as a reagent to synthesize other compounds, or it could be used in studies of its own properties .
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHTXLCLYXZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



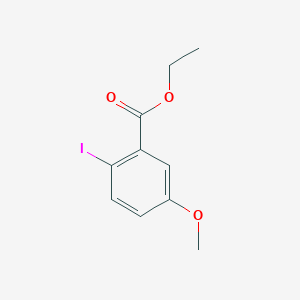
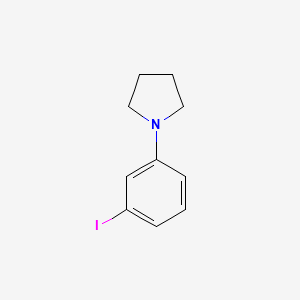
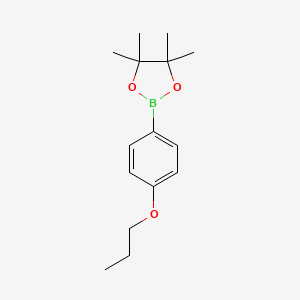
![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)
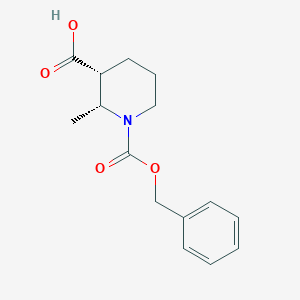
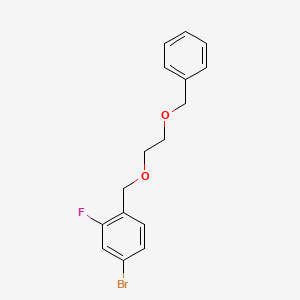
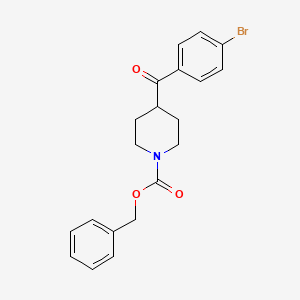
![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)
